N-cyclopentyl-3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide
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Overview
Description
N-cyclopentyl-3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a fluorophenyl group, and a dihydropyridazinyl group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the intermediate compound.
Formation of the dihydropyridazinyl group: This can be done through a series of condensation reactions.
Final coupling: The final step involves coupling the cyclopentyl group with the previously formed intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-cyclopentyl-3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3-[3-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide
- N-cyclopentyl-3-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide
Uniqueness
N-cyclopentyl-3-[3-(3-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
Properties
IUPAC Name |
N-cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-14-5-3-4-13(10-14)17-8-9-18(25)24(22-17)16-11-23(12-16)19(26)21-15-6-1-2-7-15/h3-5,8-10,15-16H,1-2,6-7,11-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIRPRVPSBYRHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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